molecular formula C18H17NO5 B1649400 N-(4-Hydroxycinnamoyl)tyrosine CAS No. 77201-66-2

N-(4-Hydroxycinnamoyl)tyrosine

Cat. No.: B1649400
CAS No.: 77201-66-2
M. Wt: 327.3 g/mol
InChI Key: LEEDEKWKJVUWGA-YKXBDCQTSA-N
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Description

N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxycinnamoyl group attached to the amino group of tyrosine. It is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .

Mode of Action

It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Biochemical Pathways

This compound is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including this compound .

Pharmacokinetics

It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.

Result of Action

Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxycinnamoyl)tyrosine typically involves the coupling of 4-hydroxycinnamic acid with tyrosine. This reaction can be facilitated by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods. For instance, genetically engineered Escherichia coli strains can be used to produce this compound by introducing genes encoding enzymes such as tyrosine ammonia lyase and 4-coumarate CoA ligase. These enzymes facilitate the conversion of tyrosine to this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxycinnamoyl)tyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.

    Reduction: The double bond in the hydroxycinnamoyl group can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Hydroxycinnamoyl)tyrosine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxycinnamoyl)phenethylamine
  • N-(4-Hydroxycinnamoyl)tyramine
  • N-(4-Hydroxycinnamoyl)caffeic acid

Uniqueness

N-(4-Hydroxycinnamoyl)tyrosine is unique due to its specific structure, which combines the properties of both tyrosine and hydroxycinnamic acid. This combination imparts unique biological activities, such as enhanced antioxidant and antimicrobial properties, making it distinct from other similar compounds .

Properties

CAS No.

77201-66-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1

InChI Key

LEEDEKWKJVUWGA-YKXBDCQTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O

sequence

Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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